molecular formula C20H19ClN2O2S B269256 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide

3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide

Cat. No. B269256
M. Wt: 386.9 g/mol
InChI Key: OKAKZXHEZSHNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound X is a member of the benzothiophene class of compounds, which have been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Scientific Research Applications

Compound X has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-viral effects. In vitro studies have demonstrated that 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X inhibits the activity of key enzymes involved in inflammation and tumor growth. Additionally, 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X has been shown to have potent antiviral activity against several viruses, including the influenza virus.

Mechanism of Action

The mechanism of action of 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X is not fully understood, but it is believed to involve the inhibition of key enzymes involved in inflammation and tumor growth. Specifically, 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to have anti-tumor effects.
Biochemical and Physiological Effects
Compound X has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X inhibits the activity of key enzymes involved in inflammation and tumor growth. Additionally, 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X has been shown to have potent antiviral activity against several viruses, including the influenza virus. In vivo studies have demonstrated that 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X has anti-inflammatory and anti-tumor effects, making it a promising therapeutic agent for the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X in lab experiments include its high purity and yield, as well as its potent biological activity. Additionally, the synthesis of 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X is well-established, making it readily available for further research. The limitations of using 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X. One area of research is the development of novel formulations of 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X for improved delivery and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X and its potential therapeutic applications. Finally, studies are needed to evaluate the safety and toxicity of 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X in vivo, as well as its potential for drug-drug interactions.

Synthesis Methods

Compound X can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of a benzothiophene derivative with a substituted aniline in the presence of a catalyst to form an intermediate product. The intermediate product is then reacted with an acid chloride to form the final product, 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X. The synthesis of 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide X has been optimized to yield high purity and high yields, making it an attractive 3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide for further research.

properties

Product Name

3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

3-chloro-N-[3-(2,2-dimethylpropanoylamino)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H19ClN2O2S/c1-20(2,3)19(25)23-13-8-6-7-12(11-13)22-18(24)17-16(21)14-9-4-5-10-15(14)26-17/h4-11H,1-3H3,(H,22,24)(H,23,25)

InChI Key

OKAKZXHEZSHNJT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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